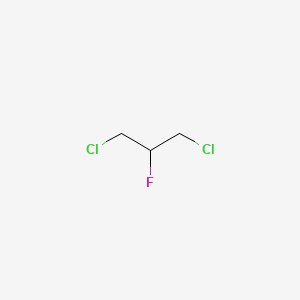![molecular formula C12H8N2O3S B3057558 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-82-6](/img/no-structure.png)
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, also known as GW-501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and promote fat burning.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves the activation of PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. This results in increased energy production and improved endurance during physical activity. Additionally, it has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation and oxidative stress. It has also been demonstrated to improve exercise endurance and reduce muscle damage in animal models. However, the long-term effects of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione on human health are not well understood, and further research is needed to assess its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione for lab experiments is its ability to activate PPARδ, which makes it a useful tool for studying the regulation of lipid metabolism and glucose homeostasis. However, its potential side effects and limited availability may pose challenges for its use in research.
Direcciones Futuras
There are several future directions for the research on 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, including the investigation of its potential therapeutic applications in metabolic and cardiovascular diseases, the assessment of its safety and efficacy in human trials, and the development of novel PPARδ agonists with improved selectivity and potency. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on exercise endurance and muscle damage.
Métodos De Síntesis
The synthesis of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves several steps, including the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. In addition, it has been demonstrated to improve exercise endurance and reduce muscle damage in animal models.
Propiedades
Número CAS |
824983-82-6 |
|---|---|
Nombre del producto |
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Fórmula molecular |
C12H8N2O3S |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
3-hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
Clave InChI |
AUGRTFPCHUPOTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



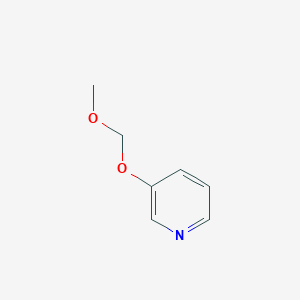
![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)

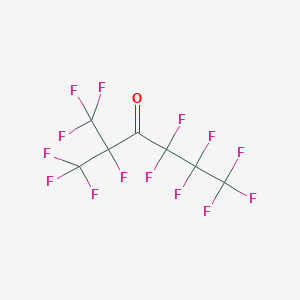
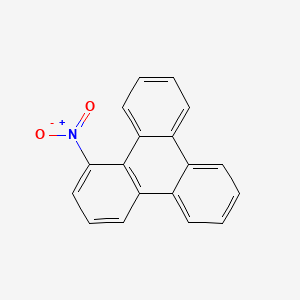
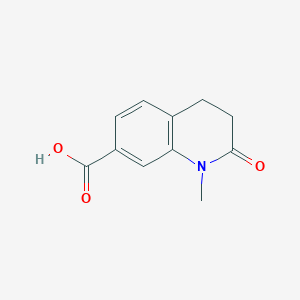
![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)

![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)

